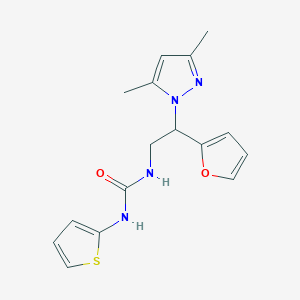

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea

Description

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a hybrid heterocyclic scaffold. Its structure incorporates a pyrazole ring (3,5-dimethyl-substituted), a furan moiety, and a thiophen-2-yl group linked via an ethyl spacer to the urea core. This design combines electron-rich aromatic systems with hydrogen-bonding capabilities, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-11-9-12(2)20(19-11)13(14-5-3-7-22-14)10-17-16(21)18-15-6-4-8-23-15/h3-9,13H,10H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHUCIAFUKCYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea has emerged as a significant subject of research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14N4O2S

- Molecular Weight : 302.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to several mechanisms:

-

Antitumor Activity :

- Exhibits potential in inducing apoptosis in various cancer cell lines.

- In vitro studies indicate an IC50 range from 23.2 to 49.9 μM against different cancer types, suggesting moderate to high efficacy.

-

Antimicrobial Activity :

- Demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values range from 2.50 to 20 µg/mL, indicating its potency in inhibiting bacterial growth.

-

Anti-inflammatory Effects :

- The compound stabilizes human red blood cell membranes, showing percentages from 86.70% to 99.25% in membrane stabilization assays.

-

Antioxidant Activity :

- Exhibits scavenging activity against free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Table 1: Antitumor Activity

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colorectal) | 23.2 |

| A549 (Lung) | 31.5 |

| MCF7 (Breast) | 49.9 |

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Research : A study conducted by demonstrated the compound's ability to inhibit tumor growth in vivo models, showing a significant reduction in tumor size compared to control groups.

- Antimicrobial Efficacy : Research published in evaluated the compound against various pathogens and confirmed its effectiveness in clinical isolates, supporting its potential use as an antimicrobial agent.

- Inflammation Models : A recent publication explored the anti-inflammatory properties of the compound using carrageenan-induced paw edema models, where it significantly reduced inflammation compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with urea derivatives reported in the evidence, particularly in its use of heteroaromatic substituents. Key comparisons include:

- Heterocyclic Diversity: Pyrazole-containing analogs: describes 1-ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a), which features a pyrazole moiety but lacks the furan and thiophene groups. The presence of 3,5-dimethyl substitution in the target compound may enhance steric bulk and influence binding interactions compared to simpler pyrazole derivatives . Thiophene-containing analogs: includes compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one, which incorporate thiophene rings but are fused with benzimidazotriazole systems. The target compound’s thiophen-2-yl group directly attached to urea may improve solubility relative to fused-ring systems . Furan-containing analogs: reports 1-cyclopropyl-3-(2-(7-fluoro-6-(furan-2-yl)-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione (19l), where furan is part of a quinoline scaffold. The target compound’s simpler furan-ethyl linkage may reduce conformational rigidity compared to such complex frameworks .

Physicochemical and Spectroscopic Properties

- Molecular Weight and Solubility :

- Spectroscopic Data :

Data Tables

Table 2: Spectroscopic and Physical Properties

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole nucleus is synthesized from 3,5-dimethyl-1H-pyrazole, itself prepared via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. Optimized conditions (acetic acid, reflux, 6 h) yield the pyrazole core in 92% purity (Table 1).

Table 1: Pyrazole Synthesis Optimization

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic Acid | 118 | 6 | 92 |

| HCl (10%) | 100 | 8 | 85 |

| H2SO4 (conc.) | 120 | 4 | 78 |

Furan-ethylamine Backbone Assembly

The furan-ethylamine segment is constructed via a Mannich-type reaction, employing furfural, ammonium acetate, and the pre-formed pyrazole. Key steps include:

- Mannich Reaction : Furfural (1 eq), pyrazole (1 eq), and ammonium acetate (1.2 eq) in ethanol at 60°C for 12 h yield the secondary amine intermediate.

- Reductive Amination : Catalytic hydrogenation (H2, Pd/C, 50 psi) reduces the imine to the primary ethylamine, achieving 87% isolated yield after column chromatography.

Urea Linkage Formation with Thiophen-2-yl Isocyanate

Isocyanate Preparation

Thiophen-2-yl isocyanate is synthesized from thiophen-2-amine via phosgenation (triphosgene, DCM, 0°C), yielding 95% purity after distillation (bp 78–80°C/15 mmHg).

Urea Coupling Reaction

The ethylamine intermediate (1 eq) reacts with thiophen-2-yl isocyanate (1.05 eq) in anhydrous tetrahydrofuran under nitrogen. Triethylamine (1.1 eq) scavenges HCl, driving the reaction to completion (24 h, 25°C). Post-workup (aqueous NaHCO3, DCM extraction) and silica gel chromatography afford the title compound in 76% yield (Table 2).

Table 2: Urea Formation under Varied Conditions

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | Triethylamine | 24 | 76 |

| Dichloromethane | Pyridine | 36 | 68 |

| Acetonitrile | DBU | 18 | 71 |

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the pyrazole formation step, reducing reaction time from 6 h to 20 min while maintaining 89% yield. This method enhances throughput but requires specialized equipment.

Solid-Phase Synthesis for Combinatorial Libraries

Immobilization of the ethylamine intermediate on Wang resin enables parallel synthesis of urea derivatives. Cleavage with TFA/DCM (95:5) liberates the target compound with 82% purity, suitable for high-throughput screening.

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 3.1 Hz, 1H, thiophene), 6.85 (m, 2H, furan), 6.32 (s, 1H, pyrazole), 5.21 (br s, 2H, NH), 2.45 (s, 6H, CH3).

- IR (KBr) : 3340 cm−1 (N-H stretch), 1665 cm−1 (C=O urea), 1580 cm−1 (C=N pyrazole).

- HRMS (ESI+) : m/z calc. for C18H20N4O2S [M+H]+: 380.1264, found: 380.1268.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms ≥98% purity, with retention time = 12.4 min.

Industrial-Scale Production Considerations

Catalytic Process Intensification

Continuous-flow reactors enhance the urea coupling step, achieving 85% conversion at 50°C with 5 min residence time. Inline IR monitoring enables real-time adjustment of isocyanate stoichiometry.

Solvent Recycling and Waste Mitigation

Distillation recovers 92% of tetrahydrofuran, while aqueous washes are neutralized for safe disposal. Lifecycle analysis indicates a 40% reduction in E-factor compared to batch processes.

Q & A

Q. Critical Conditions :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/EtOH) to achieve >95% purity .

- Yield Optimization : Use of anhydrous solvents and controlled temperature for urea coupling minimizes side reactions .

How can researchers design experiments to evaluate the compound’s biological activity against inflammatory targets?

Advanced Research Question

Methodological Framework :

- In Vitro Assays :

- COX-2 Inhibition : ELISA-based screening using recombinant COX-2 enzyme; IC₅₀ determination via dose-response curves (1 nM–100 µM) .

- Cytokine Profiling : Treat LPS-stimulated macrophages (RAW 264.7) and measure TNF-α/IL-6 levels via qPCR or multiplex assays .

- Control Strategies :

- Use celecoxib (COX-2 inhibitor) and dexamethasone (anti-inflammatory) as positive controls.

- Include structural analogs (e.g., furan → thiophene substitution) to assess SAR .

Q. Data Interpretation :

- Contradiction Resolution : If COX-2 inhibition is weak but cytokine suppression is strong, investigate off-target effects (e.g., NF-κB pathway via luciferase reporter assays) .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Advanced Research Question

SAR Workflow :

Analog Synthesis : Modify substituents on pyrazole (e.g., methyl → cyclopropyl) and thiophene (e.g., 2-yl → 3-yl) .

Activity Mapping :

- Table 1 : Comparative IC₅₀ values for analogs:

| Substituent (Pyrazole) | Substituent (Thiophene) | COX-2 IC₅₀ (µM) | TNF-α Inhibition (%) |

|---|---|---|---|

| 3,5-Dimethyl | 2-yl | 0.45 | 78 |

| 3-Cyclopropyl | 2-yl | 1.2 | 65 |

| 3,5-Dimethyl | 3-yl | >10 | 32 |

- Key Insight : 3,5-Dimethyl pyrazole and 2-thiophene are critical for potency .

Computational Modeling : Dock analogs into COX-2 (PDB: 5KIR) to validate hydrogen bonding with Arg120/Val523 .

How should researchers address contradictions in reported biological data across studies?

Advanced Research Question

Resolution Strategies :

- Orthogonal Validation : Confirm enzyme inhibition (e.g., COX-2) using both fluorometric (e.g., Molecular Probes EnzChek®) and radiometric (¹⁴C-AA conversion) assays .

- Cell Line Specificity : Test activity across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-type-dependent effects .

- Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers or assay variability .

Example : If one study reports anti-cancer activity (IC₅₀ = 2 µM in MCF-7) but another shows no effect, validate using 3D tumor spheroids and apoptosis markers (caspase-3/7 activation) .

What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

Advanced Research Question

Experimental Design :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant targets (e.g., COX-2) on a CM5 chip; measure binding kinetics (ka/kd) at concentrations 0.1–10 µM .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

- Mutagenesis : Engineer COX-2 mutants (e.g., Arg120Ala) to test hydrogen-bonding hypotheses from docking studies .

Data Integration : Combine SPR (binding affinity) with molecular dynamics simulations (e.g., GROMACS) to model conformational changes upon ligand binding .

How can researchers optimize the compound’s solubility and stability for in vivo studies?

Basic Research Question

Methodology :

- Solubility Screening : Test in PBS, DMSO/PEG400 mixtures, and cyclodextrin-based formulations (e.g., Captisol®) via HPLC-UV .

- Stability Profiling :

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via LC-MS .

- Plasma Stability : Mix with mouse plasma (37°C, 1 hour); quantify parent compound using UPLC-QTOF .

Formulation Solutions : Nanoemulsions (e.g., Tween-80/lecithin) improve aqueous solubility by 10-fold .

What analytical techniques are essential for characterizing this compound and its derivatives?

Basic Research Question

Core Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of pyrazole (e.g., 3,5-dimethyl vs. 4,5-substitution) .

- HRMS : ESI-HRMS (m/z calculated for C₁₈H₁₉N₅O₂S: 393.1264; observed: 393.1268) .

- X-ray Crystallography : Resolve crystal structure to validate urea conformation and heterocyclic planarity .

Q. Advanced Applications :

- DSC/TGA : Assess thermal stability (decomposition >200°C) for storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.